![molecular formula C17H24N2O4 B057388 S-1-Cbz-3-Boc-aminopyrrolidine CAS No. 122536-74-7](/img/structure/B57388.png)
S-1-Cbz-3-Boc-aminopyrrolidine
Overview
Description
S-1-Cbz-3-Boc-aminopyrrolidine, also known as S1CBZ-3BOC-AP, is an aminopyrrolidine derivative that has been widely studied for its potential applications in various areas of scientific research. The compound is a cyclic amine with an aryl group attached to the nitrogen atom. It is a highly versatile molecule that can be used in a variety of reactions and has been found to have a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Protection of Amine in Solid Phase Synthesis of Peptides
This compound is specifically used to protect amine in the solid phase synthesis of peptides . The protection of amines is a critical step in peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence is formed.
Organic Synthesis
“S-1-Cbz-3-Boc-aminopyrrolidine” serves as an important raw material and intermediate in organic synthesis . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “S-1-Cbz-3-Boc-aminopyrrolidine” is used as a raw material and intermediate . It can contribute to the synthesis of pesticides, herbicides, and other agrochemical products.
Dyestuff Fields
“S-1-Cbz-3-Boc-aminopyrrolidine” is also used in the dyestuff industry . It can be used in the synthesis of
properties
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561639 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-1-Cbz-3-Boc-aminopyrrolidine | |
CAS RN |
122536-74-7 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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